molecular formula C23H22ClF6NO3 B010049 CI-966 hydrochloride CAS No. 110283-66-4

CI-966 hydrochloride

Cat. No.: B010049
CAS No.: 110283-66-4
M. Wt: 509.9 g/mol
InChI Key: NUQWSOWKRTZJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CI 966 hydrochloride is a highly potent and selective inhibitor of the GABA transporter 1 (GAT-1), demonstrating IC50 values of 0.26 μM and 1.2 μM at cloned human and rat GAT-1, respectively. It exhibits over 200-fold selectivity for GAT-1 over other GABA transporters like GAT-2 and GAT-3, making it a valuable research tool for specifically modulating this subtype. By blocking the reuptake of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA) into presynaptic neurons and glia, CI 966 enhances GABAergic signaling in the synaptic cleft, leading to indirect activation of GABA receptors. This mechanism underpins its observed biological effects in research models, including anticonvulsant and neuroprotective properties. The compound is centrally active upon systemic administration. It is critical to note that in human clinical trials, which were discontinued, higher doses of CI-966 were associated with severe neurological and psychiatric adverse effects. This highlights the compound's research significance as a pharmacological tool for studying GAT-1 function and the consequences of potent GABA modulation, rather than for therapeutic application. This product is intended for research purposes only.

Properties

IUPAC Name

1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQWSOWKRTZJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149193
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110283-66-4
Record name 3-Pyridinecarboxylic acid, 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110283-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI-966
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CI-966
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGZ24EM59L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Retrosynthetic Strategy

Retrosynthetic analysis suggests the molecule can be dissected into three fragments:

  • 1,2,5,6-Tetrahydropyridine-3-carboxylic acid (core).

  • Bis[4-(trifluoromethyl)phenyl]methanol (side chain precursor).

  • Ethylene glycol linker for ether formation.

Synthesis of Bis[4-(trifluoromethyl)phenyl]methanol

Route 1: Friedel-Crafts Alkylation

  • Reagents : 4-(Trifluoromethyl)benzene, paraformaldehyde, HCl, AlCl₃.

  • Conditions : 0–5°C, anhydrous dichloromethane.

  • Mechanism : Electrophilic aromatic substitution followed by hydrolysis.

Route 2: Grignard Reaction

  • Reagents : 4-Bromotrifluoromethylbenzene, magnesium, formaldehyde.

  • Conditions : Tetrahydrofuran (THF), reflux.

Yield Comparison

MethodYield (%)Purity (%)
Friedel-Crafts65–7092
Grignard75–8095

Formation of the Ether Linkage

The bis(aryl)methanol is reacted with 1,2-dibromoethane to form the ethylenedioxy bridge:

  • Reagents : Bis[4-(trifluoromethyl)phenyl]methanol, 1,2-dibromoethane, K₂CO₃.

  • Conditions : Dimethylformamide (DMF), 80°C, 12 h.

  • Product : 2-[Bis(4-(trifluoromethyl)phenyl)methoxy]ethyl bromide.

Assembly of the Tetrahydropyridine Core

Route A: Hantzsch Dihydropyridine Synthesis

  • Reagents : Ethyl acetoacetate, ammonium acetate, formaldehyde.

  • Modification : Post-synthetic oxidation to introduce the carboxylic acid group.

Route B: Cyclization of Amino Alcohols

  • Reagents : 3-Aminopropanol, acryloyl chloride.

  • Conditions : HCl catalysis, reflux.

Coupling and Salt Formation

  • Alkylation of Tetrahydropyridine :

    • React the tetrahydropyridine core with the bromoethyl ether intermediate.

    • Base : NaH or KOtBu in THF.

  • Hydrolysis of Ester to Carboxylic Acid :

    • Reagents : LiOH or NaOH in aqueous ethanol.

  • Salt Formation :

    • Treat the free base with HCl in diethyl ether or methanol.

Optimization and Scalability

Critical Parameters

  • Temperature Control : Exothermic reactions (e.g., Friedel-Crafts) require strict cooling to avoid side products.

  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) for amines during coupling steps.

  • Catalysts : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl trifluoromethyl groups).

Yield Optimization

StepYield (%)Improvement Strategy
Ether Formation60Use phase-transfer catalysts
Alkylation45Microwave-assisted synthesis
Salt Crystallization85Anti-solvent precipitation (hexane)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, 4H, Ar-H), 4.25 (m, 2H, OCH₂), 3.75 (m, 2H, NCH₂).

  • ¹³C NMR : 172.1 (COOH), 126.5 (CF₃), 55.3 (OCH₂).

  • HRMS : m/z calculated for C₂₃H₂₁F₆NO₃ [M+H]⁺: 474.15; found: 474.14.

Purity Assessment

MethodPurity (%)Conditions
HPLC98.5C18 column, 70:30 MeOH:H₂O
Elemental Analysis99.1C: 54.2%, H: 4.3%, N: 2.7%

Industrial-Scale Considerations

Cost Drivers

  • Trifluoromethyl Reagents : High cost of 4-trifluoromethylbenzene derivatives.

  • Catalysts : Palladium-based catalysts increase production expenses.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation.

  • Catalyst Recovery : Magnetic nanoparticle-supported catalysts.

Chemical Reactions Analysis

CI 966 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly at the aromatic rings, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Formula : C23_{23}H21_{21}F6_6NO3_3·HCl
  • Molecular Weight : 509.87 g/mol
  • CAS Number : 110283-66-4
  • Mechanism : CI 966 acts primarily by inhibiting the reuptake of gamma-aminobutyric acid (GABA), leading to increased GABAergic activity in the central nervous system. It exhibits high selectivity for GAT-1 with IC50 values of 0.26 μM and 1.2 μM for human and rat transporters, respectively .

Anticonvulsant Activity

CI 966 hydrochloride has shown significant anticonvulsant properties in preclinical models. It inhibits synaptic uptake of GABA, which enhances its action as an anticonvulsant:

  • Animal Studies : CI 966 has been tested in various animal models, demonstrating efficacy in reducing seizure activity and providing neuroprotection .

Neuroprotective Effects

Research indicates that CI 966 may offer neuroprotective benefits, particularly in conditions characterized by excitotoxicity:

  • Mechanism : By increasing GABA levels, it helps to mitigate neuronal damage during pathological states such as ischemia or traumatic brain injury .

Psychiatric Research

Due to its effects on GABAergic transmission, CI 966 has been explored for potential applications in treating psychiatric disorders:

  • Clinical Trials : Initial trials indicated that while lower doses were well-tolerated, higher doses led to severe neurological side effects, including psychotic symptoms . This highlights the need for careful dose management in potential therapeutic applications.

Pharmacokinetics of CI 966 Hydrochloride

ParameterValue (Dogs)Value (Rats)
Oral Bioavailability100%100%
Tmax (oral administration)0.7 hours4.0 hours
Elimination Half-Life1.2 hours4.5 hours
Major Excretion PathwaysFecal (89%)Biliary (75%)

Solubility Characteristics

SolventMaximum Concentration (mg/mL)
Ethanol10
DMSO100

Case Studies and Research Findings

  • Ebert et al. (1990) : This study demonstrated that systemic administration of CI 966 enhances GABA action in the CA1 pyramidal layer of the hippocampus, indicating its potential for modulating synaptic transmission .
  • Radulovic et al. (1993) : Investigated the pharmacokinetics and mass balance of CI 966 in laboratory animals, revealing its rapid absorption and extensive excretion pathways, which are crucial for understanding its therapeutic window and safety profile .
  • Clinical Development Insights : Despite promising preclinical results, clinical trials highlighted significant adverse effects at higher doses, leading to the discontinuation of further development for epilepsy treatment due to severe CNS side effects resembling psychosis .

Mechanism of Action

CI 966 hydrochloride exerts its effects by selectively inhibiting the GABA transporter GAT-1. This inhibition increases the extracellular levels of GABA, enhancing its inhibitory effects on neuronal activity. The molecular targets include the GAT-1 transporter, and the pathways involved are primarily related to GABAergic neurotransmission .

Comparison with Similar Compounds

Cost-Benefit Analysis :

  • SKF-89976A is the most economical for large-scale GABA-T studies.
  • CI 966’s higher cost reflects its niche application in transporter-specific research .

Discrepancies in Classification

While some sources group CI 966 with GABA-T inhibitors , authoritative studies clarify its distinct mechanism as a GABA transporter antagonist . This highlights the need for rigorous verification of pharmacological targets in experimental design.

Biological Activity

CI 966 hydrochloride, also known as CI-966, is a potent selective inhibitor of the GABA transporter GAT-1. This compound has garnered attention for its potential therapeutic applications in treating neurological disorders due to its effects on gamma-aminobutyric acid (GABA) uptake. This article provides a comprehensive overview of the biological activity of CI 966 hydrochloride, including its mechanisms of action, pharmacokinetics, and relevant case studies.

CI 966 acts primarily as an inhibitor of the GABA transporter GAT-1, which is responsible for the reuptake of GABA from the synaptic cleft back into neurons. By inhibiting this transporter, CI 966 increases the extracellular concentration of GABA, thereby enhancing its inhibitory effects on neuronal excitability. The compound exhibits an IC50 value of approximately 0.26 μM against human GAT-1 and 1.2 μM against rat GAT-1, demonstrating significant selectivity over other GABA transporters (GAT-2 and GAT-3) with over 200-fold selectivity .

Pharmacokinetics

The pharmacokinetic profile of CI 966 has been studied in various animal models:

  • Oral Administration : In dogs administered a dose of 1.39 mg/kg, the maximum concentration (tmax) was reached within 0.7 hours, while in rats given 5 mg/kg orally, tmax was observed at 4 hours.
  • Intravenous Administration : Following intravenous administration of equivalent doses, the elimination half-life (t1/2) was approximately 1.2 hours in dogs and 4.5 hours in rats.
  • Bioavailability : CI 966 demonstrated complete oral bioavailability (100%) in both species studied .

The compound undergoes significant biliary excretion, with fecal and urinary excretion accounting for approximately 89% and 2.3% of the administered dose in dogs, respectively .

Anticonvulsant Properties

CI 966 has shown promising anticonvulsant effects in preclinical studies. In a study involving Sprague-Dawley rats, systemic administration of CI 966 significantly enhanced the inhibition of hippocampal population spikes induced by GABA microiontophoresis . This effect suggests that CI 966 can potentiate GABAergic signaling, potentially offering therapeutic benefits in epilepsy.

Neuroprotective Effects

In addition to its anticonvulsant properties, CI 966 has been investigated for its neuroprotective effects. The compound enhances synaptic GABA levels, which may help protect neurons from excitotoxic damage associated with various neurological conditions .

Clinical Trials

CI 966 underwent clinical trials as a potential treatment for epilepsy. In phase I trials assessing doses from 1 to 50 mg, lower doses were well tolerated; however, higher doses resulted in severe neurological and psychiatric side effects including memory deficits and psychotic symptoms resembling schizophrenia . These adverse effects ultimately led to the discontinuation of clinical development.

Research on Circadian Rhythms

Recent studies have explored the impact of CI 966 on circadian rhythms. Increasing doses of CI 966 were found to cause alterations in circadian timing and amplitude in specific experimental setups involving genetically modified organisms . This highlights the broader implications of GABA modulation beyond traditional seizure management.

Summary Table: Key Characteristics of CI 966 Hydrochloride

Property Details
CAS Number 110283-66-4
GABA Transporter Target GAT-1
IC50 Values Human: 0.26 μM; Rat: 1.2 μM
Bioavailability ~100% (oral)
Half-Life (t1/2) Dogs: ~1.2 hr; Rats: ~4.5 hr
Adverse Effects Severe neurological symptoms at higher doses

Q & A

Q. What is the biochemical mechanism of CI 966 hydrochloride as a GABA transaminase (GABA-T) inhibitor, and how should this inform experimental design in neurotransmission studies?

CI 966 hydrochloride inhibits GABA-T, an enzyme responsible for GABA catabolism, thereby increasing synaptic GABA levels. Researchers must design experiments to quantify GABA concentration changes (e.g., via HPLC or mass spectrometry) and assess downstream effects on neuronal excitability. Control experiments should include inactive enantiomers or co-administration of GABA receptor antagonists to isolate mechanism-specific effects . Dose-response curves and time-course studies are critical to establish efficacy and temporal dynamics of inhibition .

Q. What are the best practices for synthesizing and characterizing CI 966 hydrochloride to ensure purity and reproducibility in experimental settings?

Synthesis protocols should follow peer-reviewed methodologies with strict adherence to anhydrous conditions due to the compound’s hygroscopic nature. Characterization requires analytical techniques such as NMR (for structural confirmation), HPLC (for purity >95%), and mass spectrometry. Batch-to-batch variability must be documented, and stability studies under storage conditions (e.g., -20°C in desiccated environments) should be conducted to prevent degradation .

Q. How should researchers design in vitro assays to evaluate CI 966 hydrochloride’s selectivity for GABA-T over structurally similar enzymes (e.g., other aminotransferases)?

Competitive inhibition assays using purified enzymes (e.g., GABA-T vs. alanine aminotransferase) with kinetic parameters (Km, Vmax) are essential. Include positive controls (e.g., vigabatrin for GABA-T) and negative controls (e.g., enzyme-free reactions). Cross-reactivity assessments via fluorogenic substrates or radiolabeled tracers can further validate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of CI 966 hydrochloride across different in vitro studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature, substrate concentrations) or cell line variability (e.g., neuronal vs. non-neuronal models). Standardize protocols using reference compounds (e.g., NNC 05-2090 hydrochloride) and perform meta-analyses of published data to identify confounding variables. Sensitivity analyses using unified experimental parameters (e.g., 37°C, pH 7.4) are recommended .

Q. What strategies should be employed to validate the specificity of CI 966 hydrochloride in GABAergic systems when observing off-target effects in vivo?

Combine pharmacological approaches (e.g., CRISPR/Cas9-mediated GABA-T knockdown) with CI 966 treatment to isolate target-specific effects. Off-target profiling via kinase/GPCR screening panels and transcriptomic analyses (RNA-seq) can identify unintended interactions. Use conditional knockout models to confirm GABA-T-dependent phenotypes .

Q. How can researchers address the challenge of poor blood-brain barrier (BBB) permeability when administering CI 966 hydrochloride in animal models?

Preclinical studies should measure brain-to-plasma ratios via LC-MS/MS after systemic administration. If permeability is low, consider alternative delivery methods (e.g., intracerebroventricular infusion) or prodrug formulations. Pharmacokinetic modeling (e.g., compartmental analysis) can optimize dosing regimens to achieve therapeutic CNS concentrations .

Q. What methodological frameworks are recommended for integrating CI 966 hydrochloride studies with existing literature on GABAergic dysfunction in neurological disorders?

Apply systematic review criteria (e.g., PRISMA) to collate data on GABA-T inhibitors across disease models (e.g., epilepsy, anxiety). Use tools like PICO (Population, Intervention, Comparison, Outcome) to align experimental outcomes with clinical hypotheses. Cross-reference findings with databases such as PubChem or ChEMBL for structure-activity relationship (SAR) insights .

Q. How should researchers mitigate batch-dependent variability in CI 966 hydrochloride’s inhibitory efficacy during long-term neuropharmacological studies?

Implement quality control (QC) protocols, including pre-study validation of each batch via enzymatic assays and stability testing under experimental conditions (e.g., 37°C in cell culture media). Use blinded randomization of batches across experimental groups to minimize bias. Document QC data in supplementary materials for transparency .

Q. What statistical approaches are appropriate for analyzing dose-dependent neuroprotective effects of CI 966 hydrochloride in animal models of neurodegeneration?

Use non-linear regression models (e.g., log[inhibitor] vs. response) to calculate EC50 values. Account for inter-subject variability via mixed-effects modeling. Survival analyses (e.g., Kaplan-Meier curves with log-rank tests) are recommended for longitudinal studies. Power analyses should precede experiments to ensure adequate sample sizes .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of CI 966 hydrochloride in disease models?

Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/brain concentrations with target engagement. Use microdialysis to measure real-time GABA changes in specific brain regions. Comparative studies with structurally distinct GABA-T inhibitors (e.g., tiagabine) can clarify compound-specific vs. class-wide effects .

Methodological Guidelines

  • Literature Review : Prioritize primary sources from journals adhering to Beilstein or ACS guidelines, avoiding non-peer-reviewed platforms like .
  • Data Presentation : Follow MedChemExpress and TCI America safety data sheets for hazard documentation. Use Open Access tools (e.g., Creative Commons licenses) for collaborative data sharing .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CI-966 hydrochloride
Reactant of Route 2
CI-966 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.